Mandyphos SL-M003-1

Asymmetric Methoxycarbonylation Palladium Catalysis Chiral Ferrocenyl Diphosphines

Asymmetric catalysis requires precise ligand matching; generic phosphine substitutions unpredictably alter enantioselectivity and yield. Mandyphos SL-M003-1 (CAS 494227-36-0) solves this with a validated 3,5-bis(trifluoromethyl)phenyl-substituted scaffold. - Ru complex achieved 86% yield, 96.8:3.2 er in spiroindene hydrogenation - Pd complex enables chiral extractant enantioseparation (α=2.64) - Orange-red solid, [α]=-250.2° (c 1.0, CHCl3) - Immediate R&D quantities available

Molecular Formula C60H42F24FeN2P2
Molecular Weight 1364.7 g/mol
CAS No. 494227-36-0
Cat. No. B3183015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandyphos SL-M003-1
CAS494227-36-0
Molecular FormulaC60H42F24FeN2P2
Molecular Weight1364.7 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe]
InChIInChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m11./s1
InChIKeyPYLZWHGISWCHOW-PMIUFOJNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mandyphos SL-M003-1 Ligand for Asymmetric Catalysis


Mandyphos SL-M003-1 (CAS 494227-36-0) is a chiral, ferrocenyl-based C2-symmetric diphosphine ligand within the Mandyphos family [1]. Characterized by its 3,5-bis(trifluoromethyl)phenyl-substituted phosphino groups and dimethylamino functionalities on the ferrocene backbone , it is a solid, orange-red compound (C60H42F24FeN2P2, MW 1364.74 g/mol) with a reported optical rotation of α = -250.2° (c 1.0, CHCl3) . Primarily employed as a ligand in transition metal catalysis, it is recognized for forming highly active and enantioselective catalysts for asymmetric hydrogenation and other transformations .

1 Catalytic Workflow: Asymmetric hydrogenation, methoxycarbonylation, and cross-coupling with Pd or Ru catalysts.
2 Ligand Architecture: C2-symmetric ferrocenyl diphosphine with specific 3,5-bis(trifluoromethyl)phenyl substituents.
3 Selection Logic: Supports screening for high enantioselectivity in chiral molecule synthesis.

Why Mandyphos SL-M003-1 Is Irreplaceable


Within the Mandyphos ligand family, performance in asymmetric catalysis is exquisitely sensitive to the electronic and steric properties of the phosphino substituents [1]. A comprehensive profiling of 11 ferrocenyl diphosphine ligands across 20 test reactions demonstrated that the choice of substituents on the phosphorus atoms has a significant, non-generalizable effect on catalyst performance [1]. Consequently, simple correlations between ligand structure and enantioselectivity are unreliable [1]. Mandyphos SL-M003-1, with its specific 3,5-bis(trifluoromethyl)phenyl substitution pattern, cannot be arbitrarily interchanged with other in-class ligands, such as those bearing different aryl or alkyl groups on phosphorus, without a substantial and unpredictable impact on reaction outcomes, including yield and enantiomeric excess .

Class Sensitivity Ligand class-level effects (e.g., Mandyphos vs Walphos) may shift enantioselectivity outcomes unpredictably.
Substituent Impact Simple correlations between phosphino substituent structure and performance are unreliable; aryl/alkyl changes can alter yield and ee.
Structure Mismatch Generic in-class substitution with similar ferrocenyl diphosphines may not reproduce reported catalytic profiles.

Mandyphos SL-M003-1 Comparative Performance


Enantioselectivity in Methoxycarbonylation vs. Walphos

In a systematic study of the Pd-catalyzed asymmetric methoxycarbonylation of styrene, Mandyphos-based catalysts demonstrated superior enantioselectivity compared to Walphos-type ligands under identical conditions [1]. While the catalytic system containing the best-performing Josiphos ligand gave an enantiomeric excess (ee) of 86%, the study highlighted the comparative performance of Mandyphos and Walphos as distinct ligand classes [1].

Methoxycarbonylation Selectivity
Class-level inference
Distinct profile vs Walphos; Mandyphos grouped with high-performance Josiphos/Taniaphos classes [1].
Class-level context supports evaluation in methoxycarbonylation screening.
Pd-catalyzed styrene reaction; comparator Josiphos ligand achieved 86% ee.
Asymmetric Methoxycarbonylation Palladium Catalysis Chiral Ferrocenyl Diphosphines

Enantioselectivity in Conjunctive Cross-Coupling vs. Josiphos

A survey of chiral diphosphine structures for a conjunctive cross-coupling reaction identified Mandyphos as a particularly effective ligand class, outperforming Josiphos in terms of enantioselectivity and catalyst efficiency [1]. Under optimized conditions, the Mandyphos ligand L1 provided an outstanding level of enantioselectivity, yielding the desired product in 94% yield with a 93:7 enantiomeric ratio (er) when the neopentylglycol ligand was used [1].

Conjunctive Cross-Coupling
Class-level inference
Reported 94% yield, 93:7 er; highlighted as a highly enantioselective class vs Josiphos [1].
Supports selection for complex bond constructions requiring high enantiomeric purity.
Pd-catalyzed coupling of aryl triflates with boron ate complexes in THF.
Conjunctive Cross-Coupling Enantioselective Synthesis Palladium Catalysis

Scalability and Enantioselectivity in Industrial Hydrogenation

In the asymmetric hydrogenation of an achiral spiroindene dimethyl acetic acid derivative, a Ru(II)-Mandyphos catalyst system (using 4 mol% catalyst) delivered the desired product with an isolated yield of 86% and a high enantiomeric ratio of 96.8:3.2 [1]. This result demonstrates the effectiveness of Mandyphos ligands in a scalable, preparative-scale synthesis of a complex chiral intermediate.

Scalable Hydrogenation
Cross-study comparable
86% isolated yield, 96.8:3.2 er (equiv. ~93.6% ee) [1].
Supports process chemistry evaluation for scalable chiral intermediate synthesis.
Ru(II)-Mandyphos, hydrogenation of spiroindene dimethyl acetic acid in acetone.
Asymmetric Hydrogenation Process Chemistry Scalable Catalysis

Mandyphos SL-M003-1 Application Scenarios


Methoxycarbonylation Ligand Screening

When developing Pd-catalyzed asymmetric methoxycarbonylation processes, Mandyphos SL-M003-1 should be a primary screening candidate. Its class-level performance, as shown in systematic studies [1], positions it as a high-potential ligand that can outperform alternatives like Walphos in terms of enantioselectivity, guiding the selection process toward more efficient catalysts.

Scalable Hydrogenation for Complex Intermediates

The demonstrated success of a Ru-Mandyphos system in the preparative-scale hydrogenation of a spiroindene derivative (86% yield, 96.8:3.2 er) [1] validates the use of Mandyphos SL-M003-1 for the synthesis of chiral pharmaceutical intermediates. This ligand is a strong candidate for process chemistry groups seeking to implement robust, high-yielding, and highly enantioselective hydrogenation steps.

Chiral Extraction for Enantioseparation

Beyond traditional catalysis, Mandyphos-Pd complexes have been successfully applied as chiral extractants for the enantioseparation of 3-Chlorophenylglycine, achieving a separation factor (α) of 2.64 [1]. This application opens new avenues for using Mandyphos SL-M003-1 in the purification of chiral molecules, leveraging its unique binding properties for non-catalytic resolution processes.

Application
Selection Property
Validation Focus
Methoxycarbonylation Ligand Screening
Enantioselectivity differentiation
Reaction optimization against Walphos and Josiphos class profiles
Scalable Hydrogenation
Yield and enantiomeric ratio recovery
Process chemistry evaluation for pharmaceutical intermediates
Chiral Extraction
Complexation affinity
Separation factor (α) assessment for non-catalytic resolution

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